molecular formula C29H34N4O5 B11345569 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11345569
M. Wt: 518.6 g/mol
InChI Key: HVKRGVAXLSEEOI-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce fully or partially reduced analogs .

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H34N4O5

Molecular Weight

518.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C29H34N4O5/c1-18-27-23(14-19(15-24(27)34)20-16-25(36-3)28(38-5)26(17-20)37-4)31-29(30-18)33-12-10-32(11-13-33)21-6-8-22(35-2)9-7-21/h6-9,16-17,19H,10-15H2,1-5H3

InChI Key

HVKRGVAXLSEEOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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